5-Iodo-2-isopropyl-pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodo-2-isopropyl-pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-isopropyl-pyrimidin-4-ol typically involves the iodination of a pyrimidine precursor. One common method is the reaction of 2-isopropyl-4-hydroxypyrimidine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
5-Iodo-2-isopropyl-pyrimidin-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-2-isopropyl-pyrimidin-4-ol, while oxidation with hydrogen peroxide can produce 5-iodo-2-isopropyl-pyrimidin-4-one .
Wissenschaftliche Forschungsanwendungen
5-Iodo-2-isopropyl-pyrimidin-4-ol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Wirkmechanismus
The mechanism of action of 5-Iodo-2-isopropyl-pyrimidin-4-ol involves its interaction with specific molecular targets. The iodine atom can form halogen bonds with biological molecules, enhancing the compound’s binding affinity to its targets. The isopropyl group can increase the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Iodo-4-hydroxy-pyrimidine: Similar structure but lacks the isopropyl group.
5-Bromo-2-isopropyl-pyrimidin-4-ol: Similar structure but with a bromine atom instead of iodine.
5-Iodo-2-methyl-pyrimidin-4-ol: Similar structure but with a methyl group instead of isopropyl.
Uniqueness
5-Iodo-2-isopropyl-pyrimidin-4-ol is unique due to the presence of both iodine and isopropyl groups, which confer distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and binding affinity, while the isopropyl group increases its lipophilicity and stability .
Eigenschaften
Molekularformel |
C7H9IN2O |
---|---|
Molekulargewicht |
264.06 g/mol |
IUPAC-Name |
5-iodo-2-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H9IN2O/c1-4(2)6-9-3-5(8)7(11)10-6/h3-4H,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
WHVUSVMPOSZBIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=C(C(=O)N1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.